N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl group, a methyl group, and a phenylsulfanyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with phenylsulfanylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methylphenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to inhibition or modulation of their activity. Additionally, the bromo and methyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(4-hydroxybenzene)sulfonyl)acetamide
- N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(4-bromo-3-methylphenyl)-2-(4-fluorophenyl)thio)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the bromo and methyl groups enhances its potential for biological activity and specificity.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNOS/c1-15-14-17(12-13-19(15)22)23-21(24)20(16-8-4-2-5-9-16)25-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQWPHCPITANQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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